molecular formula C12H15NO2 B2494776 rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 166878-52-0

rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No. B2494776
CAS RN: 166878-52-0
M. Wt: 205.257
InChI Key: MOTBPVCOQQBGNY-SWOGREBESA-N
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Description

The compound belongs to a class of chemicals that are synthesized and analyzed for various applications in the fields of organic and medicinal chemistry. Due to its complex structure, understanding its synthesis, molecular structure, chemical reactions, and properties is crucial for its application in scientific research.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including but not limited to cyclization, esterification, and catalytic processes. Techniques like direct esteration, carbonylation of methanol, and methanol dehydrogenation have been explored for synthesizing related compounds. These methods are selected based on the desired yield, purity, and the specific functional groups present in the final product (Feng, 2000).

Molecular Structure Analysis

Molecular structure analysis is typically conducted using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These techniques allow for the determination of the compound’s molecular geometry, functional groups, and bond configurations, providing insights into its reactivity and physical properties.

Chemical Reactions and Properties

The reactivity of a compound like rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione can be influenced by its functional groups and molecular structure. Studies on similar compounds have shown that they can undergo reactions such as polymerization, addition reactions, and substitutions, depending on the presence of reactive sites (Grzybowski & Gryko, 2015).

properties

IUPAC Name

(1R,2R,6S,7S)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-5(2)8-6-3-4-7(8)10-9(6)11(14)13-12(10)15/h6-7,9-10H,3-4H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTBPVCOQQBGNY-SWOGREBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2CCC1C3C2C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1[C@@H]2CC[C@H]1[C@H]3[C@@H]2C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione

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